molecular formula C7H11ClF3N3 B2632848 2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride CAS No. 2361636-38-4

2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride

Cat. No. B2632848
CAS RN: 2361636-38-4
M. Wt: 229.63
InChI Key: PWWHDWFZLHJCEU-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride” is a diazirine-based photo-affinity labeling compound that is widely used in scientific research. It has a molecular weight of 243.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-3-1-2-4-12-6;/h6,12H,1-5H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Pharmacology and Clinical Use of Piperidine Derivatives

  • Anticonvulsant Properties : Piperine and its derivatives, distinct from the target compound but relevant due to the shared piperidine structure, have been found effective as anticonvulsant drugs. These compounds can modify seizure patterns and have sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Antiepilepsirine, a derivative of piperine, has been widely used in China for treating various types of epilepsy, indicating the potential of piperidine structures in developing new antiepileptic drugs (Y. Pei, 1983).

Anti-Mycobacterial Activity

  • Piperazine as a Building Block : Piperazine and its analogues have been explored for their potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review suggests the significance of piperazine-based molecules in addressing tuberculosis, a global health challenge, and the versatility of the piperazine moiety in medicinal chemistry (P. Girase et al., 2020).

Therapeutic Potential of Piperidine Derivatives

  • Broad Pharmacological Uses : Piperazine derivatives have found uses across a wide spectrum of therapeutic areas, including antipsychotic, antihistamine, antianginal, and antidepressant applications. This diversity underscores the piperidine ring's capacity as a scaffold for developing drugs with varied medicinal properties. The modifications to the piperidine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, suggesting a pathway for the development of new drugs based on structural variations of the piperidine core (A. Rathi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-3-1-2-4-11-5;/h5,11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWHDWFZLHJCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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